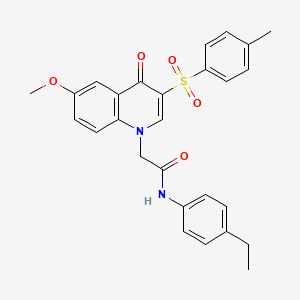

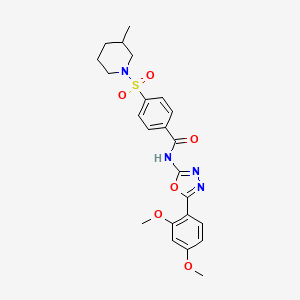

![molecular formula C16H11F3N4O B2626190 N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide CAS No. 343372-42-9](/img/structure/B2626190.png)

N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Neuroprotection and Ischemia

Quinoxaline derivatives, such as 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), have been investigated for their neuroprotective effects, particularly in the context of cerebral ischemia. NBQX is known to be a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor, offering protection against global ischemia when administered post-ischemic challenge (Sheardown et al., 1990).

Drug Development and Biological Applications

Quinoxaline derivatives are pivotal in drug development, given their presence in a multitude of pharmacologically active compounds. These derivatives have shown promise in various clinical trials, underscoring their biological and pharmaceutical applications. The synthetic versatility and the possibility of derivatization make quinoxaline scaffolds particularly attractive for developing new therapeutic agents (Shi et al., 2017).

Binding Assays and Receptor Interaction

Research on 1,2,3-triazolo[1,5-a]quinoxalines has expanded our understanding of their interaction with benzodiazepine and adenosine receptors. This work has led to the synthesis of derivatives with structural modifications aimed at enhancing affinity and selectivity towards these receptors, contributing to the development of compounds with potential therapeutic applications (Biagi et al., 1998).

Chemical Synthesis and Catalysis

The catalytic benzylation of quinoxalines represents an innovative approach in the field of organic synthesis. This process enables the creation of structurally diverse 3-benzylquinoxalines, illustrating the potential of quinoxaline derivatives in facilitating novel synthetic pathways (Xie et al., 2022).

Antimicrobial Activity

Quinoxaline derivatives have been evaluated for their antimicrobial properties, with some compounds showing promising activity against various bacterial strains. This research contributes to the search for new antimicrobial agents in the fight against resistant pathogens (Holla et al., 2005).

作用機序

The mechanism of action of this compound in biological or chemical systems is not specified in the available sources.

特性

IUPAC Name |

N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N4O/c17-16(18,19)13-14(21-12-9-5-4-8-11(12)20-13)22-23-15(24)10-6-2-1-3-7-10/h1-9H,(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDUOVDGJRJMTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC2=NC3=CC=CC=C3N=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

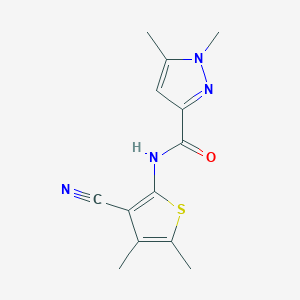

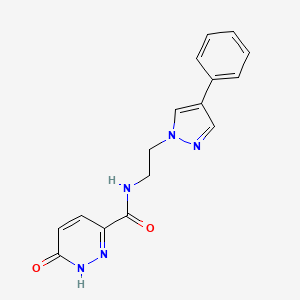

![2-(2-phenylethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2626109.png)

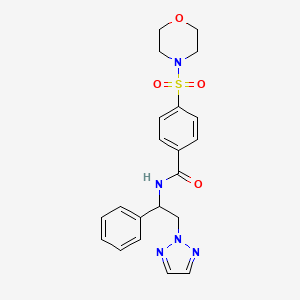

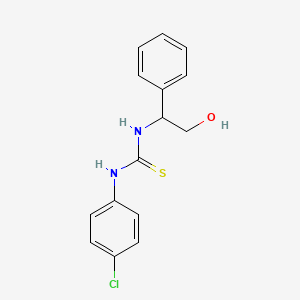

![2-[benzyl(phenyl)amino]-N-(1-cyanoethyl)acetamide](/img/structure/B2626111.png)

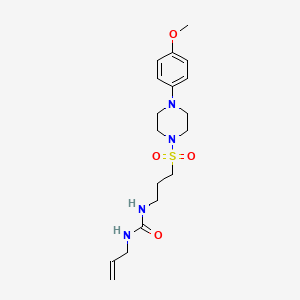

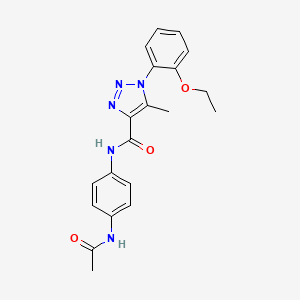

![4-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2626117.png)

![N-methyl-N-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2626121.png)

![N-(3-(1H-imidazol-1-yl)propyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2626122.png)

![6-Fluoro-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2626126.png)